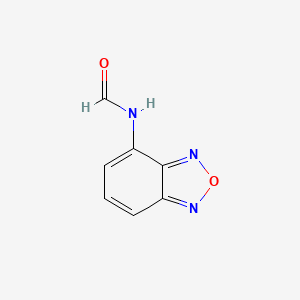![molecular formula C16H22ClNOS B5408503 tert-butyl[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B5408503.png)
tert-butyl[4-(2-thienylmethoxy)benzyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl[4-(2-thienylmethoxy)benzyl]amine hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, N-tert-butyl-4-[(2-thienylmethoxy)benzyl]amine hydrochloride, and is commonly abbreviated as TTB.
作用機序
TTB is believed to act as a selective antagonist of the dopamine D2 receptor. This receptor is involved in a range of physiological processes, including movement, emotion, and cognition. By blocking this receptor, TTB may be able to modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
TTB has been shown to have a range of biochemical and physiological effects, including the ability to modulate dopamine signaling pathways. This compound has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
実験室実験の利点と制限
One of the main advantages of TTB for lab experiments is its ability to selectively target the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, TTB also has some limitations, including its relatively low potency and selectivity compared to other dopamine receptor antagonists.
将来の方向性
There are many potential future directions for research on TTB. Some possible areas of investigation include:
1. Further studies on the biochemical and physiological effects of TTB, including its effects on other neurotransmitter systems.
2. Development of more potent and selective dopamine receptor antagonists based on the structure of TTB.
3. Investigation of the potential therapeutic applications of TTB, particularly in the treatment of neurological and psychiatric disorders.
4. Studies on the mechanisms underlying the selectivity of TTB for the dopamine D2 receptor.
5. Development of new methods for synthesizing TTB and related compounds.
Overall, TTB is a promising compound that has the potential to provide valuable insights into the role of dopamine signaling in various physiological processes. Further research on this compound and related compounds is likely to yield important discoveries in the years to come.
合成法
TTB can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically involves the use of benzaldehyde, thiophene-2-carboxylic acid, and tert-butylamine, among other reagents.
科学的研究の応用
TTB has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it useful for studying a variety of cellular and molecular processes.
特性
IUPAC Name |
2-methyl-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS.ClH/c1-16(2,3)17-11-13-6-8-14(9-7-13)18-12-15-5-4-10-19-15;/h4-10,17H,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTWYMZEPARDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)OCC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808617 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5408428.png)
![3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5408429.png)
![5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5408437.png)
![2-(4-methoxyphenyl)-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)acetamide](/img/structure/B5408450.png)
![5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5408455.png)
![N-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5408458.png)
![3'-(aminomethyl)-5-[(4-methyl-1-piperazinyl)sulfonyl]-3-biphenylcarboxylic acid dihydrochloride](/img/structure/B5408464.png)


![5-amino-3-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5408482.png)
![2-{3-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5408491.png)
![6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]nicotinonitrile](/img/structure/B5408499.png)
![(2-furylmethyl)[3-methoxy-4-(2-phenylethoxy)benzyl]amine hydrochloride](/img/structure/B5408513.png)
![4-benzoyl-5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5408519.png)
